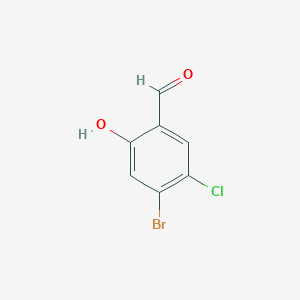

4-Bromo-5-chloro-2-hydroxybenzaldehyde

Description

Significance of ortho-Hydroxybenzaldehydes as Chemical Scaffolds in Organic Synthesis

ortho-Hydroxybenzaldehydes, commonly known as salicylaldehydes, are a privileged class of organic compounds. Their structure, featuring a hydroxyl group positioned ortho to an aldehyde function on a benzene (B151609) ring, imparts a unique set of chemical characteristics. This arrangement facilitates intramolecular hydrogen bonding and allows for the formation of stable six-membered chelate rings with metal ions. Consequently, salicylaldehydes are extensively used as precursors in the synthesis of a wide array of more complex molecules, including Schiff bases, coumarins, and various heterocyclic systems. Their inherent reactivity and the electronic influence of the hydroxyl and aldehyde groups make them ideal starting materials for constructing diverse molecular frameworks.

The Role of Halogenation (Bromine and Chlorine) in Directing Chemical Reactivity of Aromatic Systems

The introduction of halogen atoms, such as bromine and chlorine, onto an aromatic ring profoundly influences its chemical reactivity. Halogens are deactivating groups, meaning they withdraw electron density from the aromatic ring through their inductive effect, making it less susceptible to electrophilic attack compared to benzene. However, they are also ortho-, para-directing substituents. This is because the lone pairs of electrons on the halogen atom can be donated to the ring through resonance, stabilizing the cationic intermediate formed during electrophilic substitution at the ortho and para positions.

In the case of 4-Bromo-5-chloro-2-hydroxybenzaldehyde, the directing effects of the substituents are crucial. The strongly activating hydroxyl group directs incoming electrophiles to its ortho and para positions. The aldehyde group, being a deactivating and meta-directing group, would steer electrophiles to the positions meta to it. The interplay of these electronic effects, along with the steric hindrance imposed by the existing substituents, dictates the regioselectivity of further chemical modifications on the aromatic ring.

Overview of this compound as a Versatile Synthetic Intermediate

This compound is a dihalogenated derivative of salicylaldehyde (B1680747). Its molecular structure combines the foundational reactivity of the salicylaldehyde core with the electronic and steric influences of both a bromine and a chlorine atom. This unique combination of functional groups makes it a highly versatile intermediate in organic synthesis.

The aldehyde group can readily participate in condensation reactions to form Schiff bases, imines, and other carbon-nitrogen double-bonded systems. The hydroxyl group can be alkylated, acylated, or used as a directing group in various transformations. The bromine and chlorine atoms provide sites for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

While specific, documented synthetic procedures for this compound are not abundantly available in public literature, its synthesis can be conceptually approached through the halogenation of appropriate precursors. For instance, the chlorination of 4-bromosalicylaldehyde or the bromination of 5-chlorosalicylaldehyde (B124248) under controlled conditions could potentially yield the desired product. Patents for the synthesis of related compounds, such as 5-chlorosalicylaldehyde and 4-bromo-2-hydroxybenzaldehyde, outline general methodologies for the selective halogenation of salicylaldehyde derivatives.

Scope and Objectives of Academic Investigations into the Compound's Fundamental Chemistry

Academic interest in halogenated salicylaldehydes, including structures analogous to this compound, often centers on their utility in coordination chemistry and the biological activity of their derivatives. For example, research has been conducted on ruthenium(II) complexes containing 3-bromo-5-chlorosalicylaldehyde, an isomer of the title compound, to investigate their potential antiproliferative activities. rsc.org Such studies highlight the role of halogenation in modulating the electronic properties and biological efficacy of metal complexes. rsc.org

Investigations into the fundamental chemistry of this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient and selective synthetic routes to the compound and thoroughly characterizing its spectroscopic and crystallographic properties.

Reactivity Studies: Exploring the regioselectivity of further electrophilic aromatic substitution, nucleophilic reactions at the aldehyde, and cross-coupling reactions at the halogenated positions.

Coordination Chemistry: Utilizing the compound as a ligand for the synthesis of novel metal complexes and studying their structural, electronic, and catalytic properties.

Medicinal Chemistry: Employing it as a scaffold for the synthesis of new Schiff bases and other derivatives to evaluate their potential as therapeutic agents, building upon the known biological activities of related halogenated salicylaldehydes.

The data available for the isomeric compound, 3-Bromo-5-chloro-2-hydroxybenzaldehyde (B34756), provides some insight into the expected properties of this compound.

| Property | Data for 3-Bromo-5-chloro-2-hydroxybenzaldehyde |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| Appearance | Solid |

This data is for an isomeric compound and is provided for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQYMROGJFPZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors for 4 Bromo 5 Chloro 2 Hydroxybenzaldehyde

Direct Halogenation Strategies for Substituted Hydroxybenzaldehydes

Direct halogenation relies on the principles of electrophilic aromatic substitution, where the existing hydroxyl and aldehyde groups on the benzene (B151609) ring direct the position of incoming halogens. The powerful activating and ortho-, para-directing effect of the hydroxyl group, combined with the deactivating and meta-directing effect of the aldehyde group, governs the outcome of these reactions.

Bromination Protocols for 2-Hydroxybenzaldehyde Derivatives

The introduction of a bromine atom onto a 2-hydroxybenzaldehyde framework is a common electrophilic aromatic substitution. The hydroxyl group strongly activates the positions ortho and para to it (C4 and C6), making them susceptible to bromination.

Various methods are known for the bromination of activated aromatic aldehydes. A widely used solvent for this reaction is glacial acetic acid, sometimes containing sodium acetate (B1210297). google.com The brominating agent is typically elemental bromine (Br₂). google.comresearchgate.net To enhance the reaction and consume the hydrobromic acid byproduct, an oxidizing agent may be employed. google.com A more modern and milder approach involves the use of N-bromosuccinimide (NBS), often in a solvent like hexafluoroisopropanol (HFIP), which can enhance reactivity and regioselectivity without the need for additional catalysts. organic-chemistry.org

Table 1: Example Protocol for Bromination of a Substituted Benzaldehyde (B42025)

| Starting Material | Reagents | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Vanillin | Bromine (Br₂), Hydrogen Peroxide (H₂O₂) | Acetic Acid | Molar ratios of aldehyde to bromine are critical to control the degree of bromination. | google.com |

| Electron-Rich Arenes | N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Mild conditions, high yields, and high regioselectivity. | organic-chemistry.org |

Chlorination Techniques for Substituted Phenols and Benzaldehydes

Chlorination of phenolic compounds, including benzaldehydes, typically proceeds through an electrophilic attack on the aromatic ring. nih.gov Hypochlorous acid (HOCl) is a common chlorinating agent, particularly in aqueous systems, and it preferentially attacks the ortho and para positions relative to the hydroxyl group. nih.govresearchgate.net This can lead to the formation of mono-, di-, and tri-chlorinated products. nih.gov For instance, the reaction between phenol (B47542) and chlorine initially yields 2- and 4-chlorophenol, which can be further chlorinated to 2,4-dichlorophenol (B122985) and ultimately 2,4,6-trichlorophenol. nih.gov The use of N-chlorosuccinimide (NCS) offers a milder alternative for achieving controlled chlorination, often with improved regioselectivity. organic-chemistry.org

The reaction conditions, including pH and the ratio of chlorine to the substrate, are critical. At high chlorine doses, ring cleavage can occur, leading to the formation of α,β-unsaturated dicarbonyl compounds. nih.govepfl.ch

Sequential and Regioselective Halogenation Approaches

The synthesis of a specifically substituted compound like 4-Bromo-5-chloro-2-hydroxybenzaldehyde necessitates a sequential and regioselective approach. The order of halogen introduction is crucial. Two primary pathways can be envisioned:

Bromination followed by Chlorination: Starting with 4-bromo-2-hydroxybenzaldehyde, the next step is chlorination. The strong ortho-, para-directing hydroxyl group and the ortho-, para-directing bromo group would both activate the C6 position. The aldehyde group would direct meta to the C3 and C5 positions. The C5 position is activated by both the bromo and aldehyde groups, making it a likely site for chlorination.

Chlorination followed by Bromination: Starting with 5-chloro-2-hydroxybenzaldehyde, the subsequent bromination would be directed by the existing substituents. The hydroxyl group strongly directs incoming electrophiles to the para position (C4). The chloro and aldehyde groups also direct to the C4 position (ortho to the chloro group and meta to the aldehyde group, respectively). This convergence of directing effects makes the C4 position the most probable site for bromination, leading directly to the desired product.

Modern methods utilizing N-halosuccinimides (NBS for bromination, NCS for chlorination) in solvents like hexafluoroisopropanol (HFIP) are particularly effective for achieving high regioselectivity in such transformations. organic-chemistry.org This solvent enhances the reactivity of the halogenating agent, allowing for efficient reactions under mild conditions without requiring additional catalysts. organic-chemistry.org This approach is versatile and can be used for a broad range of arenes. organic-chemistry.org

Synthesis through Multi-Step Organic Transformations

Alternative synthetic routes involve building the target molecule through a series of reactions that may not involve direct halogenation of the final benzaldehyde structure. These methods can offer advantages in control and precursor availability.

Routes Involving 4-Hydroxybenzaldehyde (B117250) Precursors

Synthesizing this compound from a 4-hydroxybenzaldehyde precursor is a challenging multi-step process. This route would require the introduction of a hydroxyl group at the C2 position, which is not a trivial transformation. A hypothetical pathway could involve:

Protection: The existing hydroxyl and aldehyde functionalities would likely need to be protected to prevent unwanted side reactions in subsequent steps.

Ortho-Directed Hydroxylation: Introducing a hydroxyl group at the C2 position (ortho to the aldehyde) would be the key challenge.

Halogenation: Once the 2,4-dihydroxybenzaldehyde (B120756) intermediate is formed, sequential, regioselective chlorination and bromination would be carried out. The presence of two hydroxyl groups would strongly activate the ring, requiring mild and controlled halogenating conditions. The regioselective protection of one hydroxyl group over another, a known strategy for dihydroxybenzaldehydes, could be employed to direct the halogenation steps. mdpi.com

Deprotection: Removal of the protecting groups would yield the final product.

This route is generally less direct than starting with a 2-hydroxy-substituted precursor.

Ozonation-Based Synthesis Methodologies

Ozonation, specifically ozonolysis, provides a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds, including aldehydes. quora.comgoogle.com This strategy can be applied to the synthesis of this compound by preparing a vinyl-substituted precursor and then cleaving the double bond.

A plausible synthetic sequence is as follows:

Precursor Synthesis: A substituted phenol, such as 3-bromo-4-chlorophenol, would be used as the starting material.

Introduction of a Vinyl Group: An allyl group can be introduced onto the phenolic oxygen to form an allyl ether. A subsequent Claisen rearrangement would move the allyl group to the C2 position. Isomerization of the allyl group would then form a 2-vinyl-substituted phenol.

Ozonolysis: The resulting 4-bromo-5-chloro-2-vinylphenol would then be subjected to ozonolysis. The reaction is typically carried out by treating the compound with ozone at low temperature, followed by a workup step. quora.com A reductive workup (e.g., with dimethyl sulfide) cleaves the intermediate ozonide to yield the desired aldehyde. quora.com

It is important to note that the reaction of ozone directly with phenolic compounds can also lead to ring-opening products or the formation of benzoquinones, especially in aqueous solutions. acs.org Furthermore, ozone can oxidize the final aldehyde product to the corresponding carboxylic acid, which represents a potential side reaction. acs.org

Refluxing with Bromine and Chlorine Reagents for Target Compound Formation

Preparation of Related Brominated and Chlorinated Hydroxybenzaldehydes

The synthesis of various brominated and chlorinated hydroxybenzaldehydes serves as a foundational understanding for the preparation of more complex halogenated aromatic compounds. These syntheses often employ direct halogenation of hydroxybenzaldehydes or the formylation of halogenated phenols.

Synthesis of 4-Bromo-2-hydroxybenzaldehyde

A notable method for the preparation of 4-Bromo-2-hydroxybenzaldehyde involves the formylation of m-bromophenol. In this process, m-bromophenol is first reacted with triethylamine (B128534) and magnesium chloride to form a complex. google.com This complex then reacts with paraformaldehyde, a source of formaldehyde, to introduce the aldehyde group onto the aromatic ring, yielding the crude 4-bromo-2-hydroxybenzaldehyde. google.com Purification is subsequently carried out by treatment with ammonia (B1221849) water followed by acidification with hydrochloric acid to obtain the pure product. google.com This method offers a regioselective route to 4-Bromo-2-hydroxybenzaldehyde, with the hydroxyl group of the starting m-bromophenol directing the formylation to the ortho and para positions, with the para-substituted product being a significant isomer.

| Precursor | Reagents | Key Steps | Product |

| m-Bromophenol | 1. Triethylamine, Magnesium chloride2. Paraformaldehyde3. Ammonia water4. Hydrochloric acid | 1. Complex formation2. Formylation3. Purification via imine formation and hydrolysis | 4-Bromo-2-hydroxybenzaldehyde |

Synthesis of 5-Bromo-2-hydroxybenzaldehyde

The synthesis of 5-Bromo-2-hydroxybenzaldehyde is commonly achieved through the direct bromination of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). This electrophilic aromatic substitution reaction can be carried out using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent. guidechem.comontosight.ai The reaction is typically conducted in a suitable solvent, such as acetic acid or carbon disulfide. guidechem.com The hydroxyl group of salicylaldehyde is an activating group and directs the incoming bromine electrophile primarily to the para position (position 5), leading to the formation of 5-Bromo-2-hydroxybenzaldehyde as the major product. google.com

| Precursor | Reagents | Solvent | Product |

| Salicylaldehyde | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Acetic acid or Carbon disulfide | 5-Bromo-2-hydroxybenzaldehyde |

Synthesis of 5-Chloro-2-hydroxybenzaldehyde

Similar to its brominated counterpart, 5-Chloro-2-hydroxybenzaldehyde is often synthesized by the direct chlorination of salicylaldehyde. The monochlorination of salicylaldehyde is reported to be a selective process, yielding predominantly the 5-chloro isomer. google.com Another synthetic route starts from p-chlorophenol, which undergoes formylation to introduce the aldehyde group, resulting in 5-Chloro-2-hydroxybenzaldehyde. prepchem.com This latter method leverages the directing effect of the hydroxyl group in p-chlorophenol to achieve the desired substitution pattern.

| Precursor | Reagents/Method | Product |

| Salicylaldehyde | Chlorine (Cl₂) | 5-Chloro-2-hydroxybenzaldehyde |

| p-Chlorophenol | Formylation | 5-Chloro-2-hydroxybenzaldehyde |

Industrial Production Approaches for Halogenated Aromatic Aldehydes

The industrial production of halogenated aromatic aldehydes employs various strategies, often prioritizing cost-effectiveness, scalability, and safety. These methods can be broadly categorized into two main approaches: the halogenation of aromatic aldehydes or their precursors, and the formylation of halogenated aromatic compounds.

One common industrial method involves the direct halogenation of the corresponding aromatic aldehyde. For instance, the production of 5-chlorosalicylaldehyde (B124248) can be achieved by reacting salicylaldehyde with an equimolar amount of chlorine. google.com This process is typically carried out in a controlled manner to ensure high selectivity and yield.

Another significant industrial route is the side-chain halogenation of substituted toluenes, followed by hydrolysis. This multi-step process first introduces halogen atoms to the methyl group of a toluene (B28343) derivative, which is then hydrolyzed to form the aldehyde functionality. organicmystery.com

The oxidation of halogenated toluenes also represents a viable industrial pathway. For example, p-halobenzaldehydes are important intermediates in the pharmaceutical and dye industries and can be produced through the oxidation of the corresponding p-halotoluenes.

Furthermore, reactions like the Gatterman-Koch and Vilsmeier-Haack reactions, which introduce a formyl group onto an aromatic ring, can be adapted for the large-scale synthesis of halogenated aromatic aldehydes, starting from the appropriate halogenated aromatic precursors. researchgate.net The choice of a specific industrial process depends on factors such as the availability and cost of raw materials, the desired purity of the final product, and environmental considerations.

Chemical Reactivity and Advanced Derivatization Strategies

Condensation Reactions of the Aldehyde Moiety

The carbonyl carbon of the aldehyde group in 4-bromo-5-chloro-2-hydroxybenzaldehyde is electrophilic and readily undergoes nucleophilic attack, followed by dehydration, to form new carbon-nitrogen double bonds (C=N). This classic reaction pathway is the foundation for synthesizing numerous derivatives, including Schiff bases and oximes.

Schiff bases, also known as imines or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. The general mechanism involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable Schiff base. For substituted 2-hydroxybenzaldehydes, this reaction is often straightforward, typically achieved by heating the reactants in a suitable solvent like ethanol (B145695).

The condensation of this compound with various primary aliphatic and aromatic amines, including substituted anilines, is a fundamental method for generating a wide array of Schiff base ligands. While specific literature on the reactions of this compound is limited, the reactivity can be reliably inferred from studies on closely related analogues such as 3,5-dichlorosalicylaldehyde (B181256) and 5-bromosalicylaldehyde (B98134).

The general procedure involves refluxing equimolar amounts of the substituted salicylaldehyde (B1680747) and the desired amine or aniline (B41778) in an alcohol medium, sometimes with a catalytic amount of acid. For instance, the reaction of 3,5-dichloro salicylaldehyde with 4-bromoaniline (B143363) has been successfully used to synthesize the corresponding Schiff base. internationaljournalcorner.com This reaction is typically carried out by mixing the two components in ethanol and refluxing for several hours. internationaljournalcorner.com The resulting Schiff base product often precipitates from the solution upon cooling. internationaljournalcorner.com The presence of the ortho-hydroxyl group in the aldehyde is crucial as it can form an intramolecular hydrogen bond with the imine nitrogen, which contributes to the stability of the resulting Schiff base.

Table 1: Representative Condensation Reactions with Amines and Anilines

| Aldehyde Reactant | Amine/Aniline Reactant | Reaction Conditions | Product Type |

|---|---|---|---|

| 3,5-Dichloro Salicylaldehyde | 4-Bromoaniline | Ethanol, Reflux, ~5 hours | 3,5-dichlorosalicylaldimino-4-bromoaniline |

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Ethanol, Reflux, ~3 hours | Schiff base of 5-Bromo-2-hydroxybenzaldehyde and Aniline |

Hydrazines and their acylated derivatives, hydrazides, react with this compound in a similar condensation reaction to form hydrazones. These compounds feature a C=N-NH-R structure and are of significant interest. The reaction mechanism is analogous to Schiff base formation.

A pertinent example is the synthesis of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, which was achieved through the condensation of the isomeric 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with 2-methoxybenzohydrazide. nih.gov The reaction involves refluxing equimolar amounts of the aldehyde and the hydrazide, leading to the formation of the corresponding hydrazone. nih.gov The resulting molecule is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. nih.gov Studies on other similar aldehydes, such as 5-bromosalicylaldehyde, confirm this reactivity pattern with various benzoic acid hydrazides. nih.gov

Table 2: Representative Condensation Reactions with Hydrazides

| Aldehyde Reactant | Hydrazide Reactant | Reaction Conditions | Product Name |

|---|---|---|---|

| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 2-Methoxybenzohydrazide | Reflux, 2 hours | N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide |

| 5-Bromosalicylaldehyde | 4-Hydroxybenzoic acid hydrazide | Methanol (B129727), Acetic acid (cat.), Reflux | Hydrazide-hydrazone derivative |

Thiosemicarbazides react with aldehydes to form thiosemicarbazones, a class of compounds characterized by the C=N-NH-C(=S)NH2 functional group. These derivatives are well-studied for their chelating properties. The reaction of this compound with thiosemicarbazides follows the established condensation pathway.

Research on analogous compounds provides clear procedural details. For example, 5-bromo-2-hydroxybenzaldehyde reacts with 4-ethyl-3-thiosemicarbazide (B82095) in ethanol at 350 K for 6 hours to yield 5-bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. nih.gov Similarly, 5-chloro-2-hydroxybenzaldehyde can be refluxed with thiosemicarbazide (B42300) in ethanol for about two hours to produce 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone. nih.gov These syntheses demonstrate a straightforward and high-yield pathway to the corresponding thiosemicarbazone derivatives. nih.gov

Table 3: Representative Condensation Reactions with Thiosemicarbazides

| Aldehyde Reactant | Thiosemicarbazide Reactant | Reaction Conditions | Product Name |

|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | 4-Ethyl-3-thiosemicarbazide | Ethanol, 350 K, 6 hours | 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone |

| 5-Chloro-2-hydroxybenzaldehyde | Thiosemicarbazide (Hydrazinecarbothioamide) | Ethanol, Reflux, ~2 hours | 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone |

Primary sulfonamides can also undergo condensation with this compound to afford sulfonamide Schiff bases. These compounds integrate the structural features of both sulfonamides and imines. The synthesis is typically a direct condensation reaction.

A new sulfonamide Schiff base, 4-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide, was prepared by refluxing 5-chloro-2-hydroxybenzaldehyde with 4-bromobenzenesulfonamide (B1198654). researchgate.netresearchgate.net The reaction was conducted by heating an equimolar mixture of the reactants in ethanol for approximately 5 hours at 78 °C. researchgate.net The resulting Schiff base ligand coordinates to metal ions through the azomethine nitrogen and the phenolic oxygen, demonstrating its bidentate nature. researchgate.netresearchgate.net This reaction highlights a robust method for synthesizing complex molecules that combine the functionalities of salicylaldehydes and sulfonamides.

Table 4: Representative Condensation Reaction with a Sulfonamide

| Aldehyde Reactant | Sulfonamide Reactant | Reaction Conditions | Product Name |

|---|---|---|---|

| 5-Chloro-2-hydroxybenzaldehyde | 4-Bromobenzenesulfonamide | Ethanol, Reflux, ~5 hours, 78 °C | 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide |

Aldehydes react with hydroxylamine (B1172632) (NH2OH) to form oximes, which contain the C=N-OH functionality. This reaction is another example of condensation involving the carbonyl group. The formation of an oxime from this compound is an expected and standard derivatization.

The synthesis of the oxime of the closely related 5-bromo-2-hydroxybenzaldehyde has been reported in detail. chemicalbook.com The procedure involves adding hydroxylamine hydrochloride to a stirred solution of 5-bromo-2-hydroxybenzaldehyde and pyridine (B92270) in ethanol at room temperature. chemicalbook.com After several hours, the mixture is diluted with water and the pH is adjusted, causing the oxime product to precipitate as a solid. chemicalbook.com This method provides a high yield of the desired (E)-5-bromo-2-hydroxybenzaldehyde oxime. chemicalbook.com

Table 5: Representative Reaction for the Formation of an Oxime

| Aldehyde Reactant | Reagents | Reaction Conditions | Product Name |

|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Hydroxylamine hydrochloride, Pyridine | Ethanol, Room temperature, 4 hours | (E)-5-Bromo-2-hydroxybenzaldehyde oxime |

Formation of Schiff Bases

Functional Group Transformations

The reactivity of this compound is largely dictated by the interplay of its hydroxyl and aldehyde functionalities. These groups can be selectively targeted with a range of reagents to yield a variety of derivatives.

Oxidation Reactions of the Hydroxyl Group

While the aldehyde group is more readily oxidized, the phenolic hydroxyl group can also undergo oxidation under specific conditions. The oxidation of phenols can lead to the formation of quinones, which are a class of compounds with significant biological and industrial applications. For substituted phenols like this compound, oxidation can be achieved using various oxidizing agents. A common reagent used for this transformation is Fremy's salt (potassium nitrosodisulfonate), which is known for the clean oxidation of phenols to quinones. The reaction proceeds through a radical mechanism, and the substitution pattern on the aromatic ring influences the regioselectivity of the oxidation.

Another method for the oxidation of phenolic compounds involves the use of ozone and hydroxyl radicals. These highly reactive species can transform phenolic aldehydes into various products, including carboxylic acids and other multifunctional compounds.

Reduction Reactions of the Aldehyde Group

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (4-bromo-5-chloro-2-hydroxyphenyl)methanol. This transformation is commonly achieved using mild reducing agents to avoid the reduction of other functional groups.

Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose due to its selectivity for aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature. A potential challenge in the reduction of hydroxybenzaldehydes is the possibility of intramolecular transesterification if the hydroxyl group is acylated. To prevent such rearrangements, the intermediate benzyl (B1604629) alkoxide can be quenched with a weak acid, such as acetic acid. This ensures the selective formation of the desired benzyl alcohol derivative.

Below is a table summarizing the reduction of the aldehyde group:

| Reagent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | (4-bromo-5-chloro-2-hydroxyphenyl)methanol | Methanol or Ethanol, Room Temperature |

Nucleophilic Substitution Reactions on Halogen Atoms

The benzene (B151609) ring of this compound is rendered electron-deficient by the presence of the electron-withdrawing aldehyde and halogen substituents. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SNA r) reactions, where a nucleophile replaces one of the halogen atoms.

The feasibility of SNA r is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to initiate the attack on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

The relative reactivity of the bromine and chlorine atoms towards nucleophilic substitution is influenced by their electronegativity and the strength of the carbon-halogen bond. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine atom a better leaving group. Therefore, nucleophilic substitution is more likely to occur at the position of the bromine atom. However, the specific site of substitution can also be influenced by steric factors and the regioselectivity of the nucleophilic attack.

Utility as a Building Block in Complex Organic Synthesis

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of more elaborate organic structures, including polyfunctional molecules and heterocyclic systems.

Synthesis of Polyfunctional Organic Molecules

The aldehyde group of this compound serves as a convenient handle for the construction of larger molecules through condensation reactions. A prominent example is the synthesis of Schiff bases, which are formed by the reaction of the aldehyde with primary amines. These imine-containing compounds and their metal complexes are of significant interest due to their wide range of biological activities and applications in coordination chemistry.

Furthermore, condensation with hydrazides leads to the formation of hydrazones. For instance, the reaction with 3-bromobenzohydrazide yields N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide. Such molecules, possessing multiple functional groups and aromatic rings, are scaffolds for the development of new bioactive compounds.

Preparation of Cyclic Compounds

This compound can be utilized as a precursor for the synthesis of various heterocyclic compounds. The presence of the ortho-hydroxyl and aldehyde groups provides a reactive site for cyclization reactions with appropriate reagents.

For example, salicylaldehyde derivatives are known to react with compounds containing active methylene (B1212753) groups to form coumarins, a class of benzopyrones with diverse pharmacological properties. Similarly, reaction with α-amino acids or their derivatives can lead to the formation of benzoxazine (B1645224) or other nitrogen-containing heterocyclic systems. The specific reaction conditions and the choice of the reacting partner determine the structure of the resulting cyclic compound. While direct examples for this compound are not extensively detailed in readily available literature, the known reactivity patterns of substituted salicylaldehydes suggest its high potential in the synthesis of novel heterocyclic frameworks.

Coordination Chemistry of 4 Bromo 5 Chloro 2 Hydroxybenzaldehyde Derived Ligands

Ligand Design Principles from Halogenated Salicylaldehydes

The design of ligands derived from halogenated salicylaldehydes, such as 4-Bromo-5-chloro-2-hydroxybenzaldehyde, is governed by several key principles that leverage the unique properties of halogen substituents. The presence of bromine and chlorine atoms on the aromatic ring modifies the ligand's electronic profile, steric hindrance, and potential for secondary non-covalent interactions, all of which are crucial in the design of metal complexes with specific properties.

Electronic Effects: The bromo and chloro groups are electron-withdrawing substituents. Their presence on the salicylaldehyde (B1680747) ring decreases the electron density on the aromatic system and, consequently, on the phenolic oxygen and azomethine nitrogen donor atoms of the derived Schiff base ligands. This modification of the ligand's basicity influences the stability and electronic structure of the resulting metal complexes. For instance, the reduced electron-donating ability of the ligand can stabilize lower oxidation states of the metal center and affect the energy of metal-to-ligand charge transfer (MLCT) bands. nih.gov

Steric Influence: Halogen atoms, particularly bromine, are larger than hydrogen and thus introduce steric bulk around the coordination site. This can influence the coordination geometry of the metal center, favoring certain conformations and potentially preventing the formation of higher coordination number complexes.

Halogen Bonding: A critical aspect of ligand design with halogenated compounds is the potential for halogen bonding. wikipedia.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. wikipedia.orgrsc.orgacs.org In the solid state, this interaction can play a crucial role in directing the supramolecular assembly of metal complexes, leading to the formation of specific crystal packing arrangements and extended networks. rsc.orgresearchgate.net The propensity for halogen bond formation generally follows the trend I > Br > Cl > F, making the bromo substituent a significant contributor to these interactions. wikipedia.org The strategic placement of halogen atoms can, therefore, be used to engineer crystal structures and modulate the intermolecular interactions of the final metal complexes. rsc.org

The combination of these electronic, steric, and non-covalent influences makes halogenated salicylaldehydes powerful building blocks for creating ligands that can fine-tune the geometric and electronic properties of metal complexes for applications in catalysis, materials science, and medicinal chemistry. rsc.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

Ligands derived from this compound are typically Schiff bases, formed via a condensation reaction between the aldehyde and a primary amine (R-NH₂). This reaction creates an imine or azomethine group (-CH=N-), which, along with the deprotonated phenolic oxygen, forms a chelate ring upon coordination to a metal ion. These bidentate (ON) or potentially polydentate ligands (if the 'R' group contains additional donor atoms) react with various metal salts to form stable coordination complexes.

Organotin(IV) complexes with Schiff base ligands derived from halogenated salicylaldehydes are synthesized by reacting the pre-formed ligand with an organotin(IV) chloride precursor, such as dialkyltin dichloride (R₂SnCl₂) or monoalkyltin trichloride (B1173362) (RSnCl₃). tandfonline.comresearchgate.net The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695), often in the presence of a base to facilitate the deprotonation of the ligand's phenolic hydroxyl group. tandfonline.com

The resulting organotin(IV) complexes commonly feature a tin atom in a penta-coordinated, distorted trigonal bipyramidal geometry. tandfonline.comresearchgate.net The Schiff base ligand typically acts as a dianionic tridentate O,N,O-donor (if derived from an amino acid or similar precursor) or a monoanionic bidentate O,N-donor, coordinating to the tin center through the phenolate (B1203915) oxygen, azomethine nitrogen, and often a carboxylate oxygen or enolic oxygen. tandfonline.comtandfonline.com

Characterization:

FT-IR Spectroscopy: A key indicator of complex formation is the shift of the C=N (azomethine) stretching vibration to a lower frequency, which confirms the coordination of the nitrogen atom to the tin center. tandfonline.com The disappearance of the broad ν(O-H) band from the free ligand spectrum indicates the deprotonation and coordination of the phenolic oxygen. New bands at lower frequencies can be assigned to Sn-O and Sn-N vibrations. researchgate.net

NMR Spectroscopy: In ¹H NMR spectra, the disappearance of the phenolic -OH proton signal confirms coordination. The azomethine proton signal (-CH=N-) often shifts upon complexation. tandfonline.com ¹¹⁹Sn NMR spectroscopy is particularly informative; chemical shifts typically observed for five-coordinate tin(IV) complexes provide strong evidence for the proposed geometry in solution. tandfonline.comtandfonline.com

Table 1: Representative Spectroscopic Data for Organotin(IV) Complexes with a Related Halogenated Salicylaldehyde-derived Ligand

| Complex | Key FT-IR Bands (cm⁻¹) | ¹H NMR δ (ppm) (Azomethine H) | ¹¹⁹Sn NMR δ (ppm) | Coordination Geometry | Reference Ligand |

| [Ph₂SnL] | ν(C=N) ~1605 | ~8.95 | ~ -325 | Penta-coordinate | N'-(5-chloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide (H₂L) |

| [Bu₂SnL] | ν(C=N) ~1606 | ~8.92 | ~ -130 | Penta-coordinate | N'-(5-chloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide (H₂L) |

| Data is based on analogous compounds reported in the literature. tandfonline.com |

Copper(II) complexes are readily synthesized by reacting a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the Schiff base ligand in a suitable solvent like methanol or ethanol. nih.govijcrcps.com The reaction typically proceeds at room temperature or with gentle heating. The stoichiometry of the reaction (1:1 or 1:2 metal-to-ligand ratio) determines the final structure of the complex.

Complexes with a 1:2 metal-to-ligand ratio often result in a tetracoordinated Cu(II) center with a square planar or distorted tetrahedral geometry, where two bidentate ligands coordinate to the metal. nih.gov In some cases, with tetradentate Schiff bases derived from diamines and two equivalents of the aldehyde, a 1:1 complex forms, also typically adopting a square planar geometry. ijcrcps.comrsc.org

Characterization:

UV-Vis Spectroscopy: The electronic spectra of Cu(II) complexes are characterized by d-d transitions, which are typically broad and weak, appearing in the visible region. These bands provide information about the coordination geometry around the copper(II) ion.

FT-IR Spectroscopy: Similar to organotin complexes, coordination of the azomethine nitrogen is confirmed by a shift in the ν(C=N) band, and coordination of the phenolic oxygen is confirmed by the disappearance of the ν(O-H) band. ijcrcps.com

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, confirming bond lengths, bond angles, and the precise coordination geometry around the copper center. For example, related Cu(II) complexes with halogenated salicylaldimine ligands have been shown to adopt square planar geometries. nih.govrsc.org

Table 2: Structural Data for a Representative Copper(II) Complex with a Related Halogenated Ligand

| Complex Formula | Crystal System | Space Group | Coordination Geometry | Key Bond Lengths (Å) |

| [Cu(L)₂] where HL = 2-chloro-6-((phenylimino)methyl)phenol | Monoclinic | C2/c | Square Planar | Cu-O: ~1.89, Cu-N: ~1.99 |

| Data is based on an analogous compound reported in the literature. nih.gov |

The synthesis of cobalt(II), nickel(II), and zinc(II) complexes with ligands derived from this compound generally follows procedures similar to those for copper(II) complexes. A metal(II) salt (e.g., chloride, acetate, or nitrate) is reacted with the Schiff base ligand in a 1:2 molar ratio in an alcoholic solvent. researchgate.net

The resulting coordination geometry is highly dependent on the metal ion.

Zinc(II) complexes , having a d¹⁰ electronic configuration, are diamagnetic and typically favor a tetrahedral geometry, although octahedral structures can also be formed, for instance, by the coordination of two tridentate ligands or two bidentate ligands and two solvent molecules. iosrjournals.org

Nickel(II) complexes (d⁸) can adopt either square planar (low-spin, typically red or yellow) or octahedral (high-spin, typically green or blue) geometries, depending on the ligand field strength and steric factors.

Cobalt(II) complexes (d⁷) are known to exist in both octahedral and tetrahedral geometries, often distinguishable by their color and magnetic properties.

Characterization:

Magnetic Susceptibility: This measurement helps determine the geometry of paramagnetic complexes, particularly for Ni(II) and Co(II). For example, octahedral Ni(II) complexes have magnetic moments around 2.9–3.4 B.M., while square planar complexes are diamagnetic.

Electronic Spectra: The position and intensity of d-d transition bands in the UV-Vis spectra are characteristic of the coordination environment (octahedral vs. tetrahedral) for Co(II) and Ni(II).

NMR Spectroscopy: For diamagnetic Zn(II) complexes, ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution, confirming the coordination mode of the ligand.

Table 3: Typical Geometries and Properties of Co(II), Ni(II), and Zn(II) Schiff Base Complexes

| Metal Ion | Common Geometries | Magnetic Properties | Typical Colors |

| Co(II) | Octahedral, Tetrahedral | Paramagnetic | Pink/Red (Oh), Blue (Td) |

| Ni(II) | Octahedral, Square Planar | Paramagnetic (Oh), Diamagnetic (Sp) | Green/Blue (Oh), Red/Yellow (Sp) |

| Zn(II) | Tetrahedral, Octahedral | Diamagnetic | Colorless/White |

| General data based on established coordination chemistry principles. researchgate.netiosrjournals.org |

Vanadium(V) complexes with Schiff base ligands derived from halogenated salicylaldehydes, particularly aroylhydrazones, have been successfully synthesized. A common synthetic route involves the reaction of the hydrazone ligand with an oxovanadium(IV) precursor, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), in an alcohol solvent like methanol. semanticscholar.orgnih.gov During the reaction, the vanadium(IV) center is often oxidized by air to the more stable vanadium(V) state.

The resulting complexes are typically mononuclear oxovanadium(V) species with the formula [VOL(OR)(ROH)], where L is the dianionic tridentate (ONO) hydrazone ligand, OR is a coordinated alkoxide (e.g., methoxide), and ROH is a coordinated alcohol molecule. semanticscholar.orgresearchgate.net The vanadium atom in these complexes adopts a distorted octahedral coordination geometry. The ligand coordinates through the phenolate oxygen, imine nitrogen, and enolate oxygen atoms. tandfonline.com

Characterization:

FT-IR Spectroscopy: A very strong band in the 960-1000 cm⁻¹ region is characteristic of the V=O (vanadyl) stretching vibration. tandfonline.com The coordination of the ligand is confirmed by shifts in the C=N and C-O bands and the loss of the O-H and N-H proton signals. semanticscholar.org

¹H NMR Spectroscopy: As V(V) complexes are diamagnetic (d⁰), they are amenable to NMR studies. The spectra confirm the structure and demonstrate the disappearance of the labile phenolic and amide protons upon coordination.

X-ray Crystallography: Single-crystal X-ray studies of analogous complexes, such as that derived from N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide, have definitively established the distorted octahedral geometry around the vanadium center. semanticscholar.orgnih.gov

Table 4: Crystallographic Data for an Analogous Mononuclear Vanadium(V) Complex

| Complex Formula | Crystal System | Space Group | Coordination Geometry | Key Bond Distances (Å) | Reference Ligand |

| [VOL(OMe)(MeOH)] | Monoclinic | P2₁/c | Distorted Octahedral | V=O: ~1.58, V-O(phenolic): ~1.85, V-N: ~2.11 | N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide (H₂L) |

| Data is based on an analogous compound reported in the literature. semanticscholar.orgnih.gov |

Rhodium(III) forms highly stable, kinetically inert octahedral complexes. The synthesis of Rh(III) complexes with Schiff base ligands, such as those derived from salicylaldehydes (salen-type ligands), can be achieved by reacting the ligand directly with a rhodium(III) precursor like RhCl₃·3H₂O in a suitable solvent. nih.gov

These reactions can yield novel octahedral Rh(III) dichloride complexes where the salen-type ligand coordinates in a tetradentate fashion. nih.gov The coordination environment is completed by two chloride ions, resulting in a neutral, stable complex. The inertness of the Rh(III) center often requires elevated temperatures or longer reaction times for the synthesis to proceed to completion.

Characterization:

¹H NMR Spectroscopy: The diamagnetic nature of Rh(III) (d⁶, low-spin) makes NMR a powerful tool for characterization. The spectra of the complexes show characteristic shifts in the aromatic and azomethine proton signals compared to the free ligand, confirming coordination.

FT-IR Spectroscopy: Evidence of coordination is obtained from the shift of the ν(C=N) vibration and the disappearance of the phenolic ν(O-H) band.

X-ray Crystallography: This technique is essential for unambiguously determining the octahedral geometry and the precise coordination mode of the ligand around the rhodium(III) center. Studies on related systems have confirmed the formation of stable octahedral (salen)Rh(III) dichloride complexes. nih.gov

Dioxouranium(VI) Complexes

Schiff base ligands derived from substituted salicylaldehydes, including bromo and chloro variants, have been successfully used to synthesize dioxouranium(VI) complexes. These complexes are typically prepared in non-aqueous media and can have general compositions such as UO₂(X)₂·2L, where X represents anions like NO₃⁻, Br⁻, I⁻, NCS⁻, or CH₃COO⁻, and L is the Schiff base ligand. Depending on the nature of the anions involved, the coordination number for these complexes is often assigned as 6 or 8. Characterization is commonly performed using elemental analysis, electrical conductance, and various spectral studies.

Palladium(0) Complexes

Scientific literature extensively documents the synthesis and characterization of Palladium(II) complexes with Schiff base ligands derived from salicylaldehyde and its substituted analogues. bohrium.comresearchgate.netresearchgate.netnih.govyu.edu.jobohrium.com These studies detail complexes where the palladium ion is in the +2 oxidation state, often exhibiting square planar geometry. nih.govrsc.orgresearchgate.net However, specific research on the coordination chemistry involving Palladium in the zero oxidation state, Palladium(0), with ligands derived from this compound is not prominently available in the reviewed literature.

Coordination Modes and Geometry in Metal Complexes

The versatility of Schiff base ligands derived from this compound is evident in their varied coordination modes and the resulting geometries of the metal complexes.

Tridentate Ligand Coordination

Ligands derived from the condensation of this compound with molecules containing an additional donor site can act as tridentate chelating agents. This coordination typically involves the phenolic oxygen, the azomethine nitrogen, and a third donor atom from the amine precursor, which could be another nitrogen or oxygen atom. This O-N-N or O-N-O donor set facilitates the formation of stable five- or six-membered chelate rings with the metal center. Homo-binuclear copper(II) complexes have been synthesized using Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde, showcasing this type of coordination.

Bidentate Ligand Coordination

The most common coordination mode for Schiff base ligands derived from this compound is bidentate. In this mode, the ligand coordinates to the metal center through the deprotonated phenolic oxygen atom and the nitrogen atom of the azomethine group (-CH=N-). mdpi.com This O, N-donor chelation forms a stable six-membered ring. This coordination is prevalent in complexes with various transition metals, including palladium(II), where two bidentate ligands coordinate to form a tetracoordinated complex. researchgate.netnih.govresearchgate.net

Penta-Coordinated Metal Centers

The formation of five-coordinate, or penta-coordinated, metal centers is another significant feature of the coordination chemistry of these ligands. In such complexes, the metal ion's coordination sphere is occupied by five donor atoms. This can be achieved with a single tetradentate Schiff base ligand and an additional monodentate ligand, such as a halide. The resulting geometry is often a distorted square pyramid. For instance, iron(III) complexes with tetradentate Schiff base ligands and a chloride ion adopt a five-coordinate structure with a geometry that deviates from an ideal square pyramid.

Distorted Octahedral and Square Planar Geometries

Metal complexes involving ligands from this compound display a range of geometries, most notably distorted octahedral and square planar.

Distorted Octahedral Geometry: This geometry is common for six-coordinate metal centers. It can arise when a metal ion is coordinated by two tridentate Schiff base ligands or a tetradentate ligand and two monodentate ligands. The deviation from ideal octahedral geometry is often due to the steric constraints imposed by the ligand structure.

Square Planar Geometry: This geometry is characteristic of four-coordinate complexes, particularly with d⁸ metal ions such as Palladium(II). In these complexes, the metal center is typically coordinated by two bidentate Schiff base ligands. researchgate.net The donor atoms (two oxygen and two nitrogen) lie in a plane around the central metal ion. nih.govrsc.org

Table 1: Summary of Coordination Properties

| Metal Complex Type | Coordination Mode | Common Geometry | Coordination Number |

|---|---|---|---|

| Dioxouranium(VI) | Bidentate/Anion Dependent | - | 6 or 8 |

| Iron(III) | Tetradentate + Monodentate | Distorted Square Pyramidal | 5 |

| Palladium(II) | Bidentate | Square Planar | 4 |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Chemical Shift Assignments and Spin-Spin Coupling

The ¹H NMR spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (B34756) provides distinct signals for each type of proton in the molecule. chemicalbook.com The aldehydic proton (CHO) typically appears as a singlet far downfield due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (OH) also presents as a singlet, with its chemical shift influenced by hydrogen bonding and solvent effects.

The two aromatic protons are chemically non-equivalent and appear as distinct doublets. The proton at the C6 position is coupled to the proton at the C4 position, resulting in a doublet. Similarly, the C4 proton signal is split into a doublet by the C6 proton. The small coupling constant (J) value is characteristic of meta-coupling in a benzene (B151609) ring.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. spectrabase.com The spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The aldehydic carbonyl carbon (C=O) is highly deshielded and appears at the lowest field (~190-195 ppm). The carbon atom attached to the hydroxyl group (C2) is observed around 155-160 ppm. The carbons bonded to the bromine (C3) and chlorine (C5) atoms are also clearly identifiable, alongside the other aromatic carbons.

Other Relevant NMR Techniques (e.g., ¹¹⁹Sn NMR for organotin complexes)

The foundational structure of halogenated hydroxybenzaldehydes serves as a versatile ligand for creating more complex organometallic compounds. When derivatives, such as the thiosemicarbazone of 5-bromo-2-hydroxybenzaldehyde, are reacted with organotin(IV) chlorides, new complexes are formed. The characterization of these complexes often employs ¹¹⁹Sn NMR spectroscopy. nih.govnih.gov

The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry around the tin atom. For organotin(IV) complexes derived from substituted salicylaldehyde (B1680747) ligands, the observed chemical shifts can confirm the coordination environment of the tin center, which is often a five- or six-coordinate geometry. nih.govrsc.org This technique is crucial in verifying that the ligand has successfully coordinated to the metal center and in elucidating the resulting geometry of the complex in solution. rsc.org

Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nist.gov

Identification of Key Functional Group Vibrations (e.g., C=O, C=N, O-H)

The FT-IR spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde displays several characteristic absorption bands that confirm its structure. The most prominent peaks include a strong, sharp absorption for the carbonyl (C=O) stretch of the aldehyde group and a broad band for the hydroxyl (O-H) group. Aromatic C-H and C=C stretching vibrations are also clearly visible.

Analysis of Hydrogen Bonding Interactions through IR Shifts

A key feature of the FT-IR spectrum of 2-hydroxybenzaldehyde derivatives is the evidence of strong intramolecular hydrogen bonding between the phenolic hydroxyl group (O-H) and the adjacent aldehydic carbonyl group (C=O). nih.gov This interaction causes significant changes in the positions of the corresponding stretching bands.

The O-H stretching vibration appears as a very broad band at a lower frequency (typically 3000-3400 cm⁻¹) compared to a free, non-hydrogen-bonded O-H group (which would appear around 3600 cm⁻¹). chegg.com This broadening and red shift indicate that the hydroxyl proton is engaged in a hydrogen bond. researchgate.net Concurrently, the C=O stretching frequency is also lowered (to ~1650 cm⁻¹) from the typical value for an aromatic aldehyde (~1700 cm⁻¹) ias.ac.in. This shift is due to the donation of electron density from the carbonyl oxygen to the hydrogen bond, which weakens the C=O double bond. nih.gov The presence of these shifts provides definitive proof of the intramolecular hydrogen bond that stabilizes the molecule's conformation.

Table of Compounds Mentioned

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic aldehydes like 4-Bromo-5-chloro-2-hydroxybenzaldehyde, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions.

π → π* Transitions of Aromatic Rings and Azomethine Groups

The electronic spectrum of substituted benzaldehydes and their derivatives, such as Schiff bases, typically displays intense absorption bands corresponding to π → π* transitions within the aromatic ring. In Schiff base derivatives of related compounds, such as those formed from 5-bromosalicylaldehyde (B98134), these transitions are well-documented. nih.gov For instance, a Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid exhibits characteristic electronic absorption bands.

Similarly, Schiff bases derived from 3,5-dichlorosalicylaldehyde (B181256) show absorption bands in the UV-Vis spectrum that are attributed to π → π* transitions. internationaljournalcorner.com When these Schiff bases form metal complexes, these bands may undergo a shift, indicating coordination of the ligand to the metal ion. internationaljournalcorner.com

In the case of Schiff bases formed from 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol, two distinct bands are observed, which are assigned to π → π* and n → π* transitions of the azomethine group. nih.gov Upon coordination to a metal center, an intraligand band can also be observed. nih.gov

Based on these related structures, it is anticipated that a Schiff base of this compound would exhibit characteristic π → π* absorption bands originating from both the substituted benzene ring and the newly formed azomethine (C=N) group.

| Compound/Derivative | Solvent | λmax (nm) for π → π* Transition | Reference |

| Schiff base of 5-bromosalicylaldehyde | Not Specified | Not specified | |

| Schiff base of 3,5-dichlorosalicylaldehyde | Not Specified | Not specified | internationaljournalcorner.com |

| 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol | Not Specified | 286 | nih.gov |

Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions in Metal Complexes

When this compound or its Schiff base derivatives coordinate with metal ions, new electronic transitions can be observed in the UV-Vis spectrum. These include ligand-to-metal charge transfer (LMCT) and d-d transitions.

In metal complexes of Schiff bases derived from 3,5-dichlorosalicylaldehyde, a weak band in the region of 400-500 nm is attributed to an intra-ligand charge transfer, which is absent in the free ligand. internationaljournalcorner.com For metal complexes of N'-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide, the electronic spectral data suggest specific geometries for the metal centers. For example, Co(II), Ni(II), and Zn(II) complexes are proposed to have tetrahedral geometry, while the Cu(II) complex is suggested to be square planar. nih.gov

The electronic spectra of metal complexes with a Schiff base derived from 5-chloro-2-hydroxybenzaldehyde and 4-bromobenzenesulfonamide (B1198654) also provide insights into the coordination environment of the metal ions. researchgate.net These studies indicate that the geometry of the metal center influences the electronic transitions observed.

| Metal Complex Derivative | Proposed Geometry | Observed Transitions | Reference |

| Co(II), Ni(II), Zn(II) complexes of N'-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide | Tetrahedral | Not specified | nih.gov |

| Cu(II) complex of N'-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide | Square Planar | Not specified | nih.gov |

| Metal complexes of Schiff base from 3,5-dichlorosalicylaldehyde | Tetrahedral and Octahedral | Intra-ligand charge transfer (400-500 nm) | internationaljournalcorner.com |

Elemental Analysis (CHN) for Stoichiometric Confirmation

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is crucial for confirming the empirical formula and purity of a synthesized compound.

For derivatives of related compounds, elemental analysis has been successfully employed to confirm their stoichiometry. For example, the elemental analysis of a Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid was found to be in good agreement with the calculated values. Similarly, for organotin(IV) complexes of a thiosemicarbazone derivative of 5-bromo-2-hydroxybenzaldehyde, the calculated and found percentages of C, H, and N were closely matched, confirming the proposed molecular formulas. tandfonline.com

The elemental analysis of a Schiff base, 4-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide, and its metal complexes also supported the proposed structures. researchgate.net

Table of Elemental Analysis Data for Analogous Compounds

| Compound | Calculated (%) | Found (%) | Reference |

| C14H10BrNO3 (Schiff base of 5-bromosalicylaldehyde) | C: 52.52, H: 3.15, N: 4.38 | C: 52.53, H: 3.22, N: 4.23 | |

| C16H15BrClN3OSSn (Organotin(IV) complex) | C: 36.16, H: 2.85, N: 7.91 | C: 36.22, H: 2.90, N: 8.05 | tandfonline.com |

| C13H10BrN3O2 (Schiff base of 5-bromo-2-hydroxybenzaldehyde) | C: 48.77, H: 3.15, N: 13.13 | C: 48.74, H: 3.17, N: 13.10 | iosrjournals.org |

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for the analysis of a wide range of compounds, including metal complexes.

While direct mass spectrometry data for this compound is not available in the searched literature, data for its isomer, 3-Bromo-5-chloro-2-hydroxybenzaldehyde, is accessible through databases like NIST. nist.gov The mass spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde shows characteristic isotopic patterns due to the presence of bromine and chlorine atoms. nist.gov

ESI-MS has been used to characterize Schiff bases of related compounds, such as the one derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid.

Table of Mass Spectrometry Data for Analogous Compounds

| Compound | Technique | Key m/z values | Reference |

| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | Electron Ionization | 234, 236 (Molecular ion cluster) | nist.gov |

| Schiff base of 5-bromosalicylaldehyde and 4-aminobenzoic acid | ESI-MS | Not specified |

Crystallographic Data for this compound Remains Elusive in Scientific Literature

Despite extensive searches of chemical databases and scientific literature, detailed crystallographic information for the compound this compound and its derivatives is not publicly available. As a result, a comprehensive article on its crystallographic investigations as per the requested outline cannot be generated at this time.

While the compound this compound is listed in several chemical supplier catalogs, indicating its synthesis and commercial availability, it appears that no in-depth structural studies using single crystal X-ray diffraction have been published in peer-reviewed scientific journals. Such studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, which forms the basis of the requested article.

The initial research strategy included targeted searches for the crystal structure, X-ray diffraction data, and supramolecular assembly of this compound and its Schiff base derivatives. However, these searches did not yield any specific results for this particular compound.

In contrast, significant crystallographic data is available for closely related compounds, such as derivatives of 5-bromo-2-hydroxybenzaldehyde. For instance, studies on Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde provide detailed insights into their molecular conformation, bond lengths and angles, dihedral angles, and the presence of intramolecular hydrogen bonds. These studies highlight the common methodologies and types of analyses that are performed in crystallographic investigations.

For example, in derivatives of 5-bromo-2-hydroxybenzaldehyde, the azomethine group (C=N) formed in Schiff bases typically adopts an E (trans) configuration. The crystal structures are often stabilized by intramolecular O—H⋯N hydrogen bonds, which lead to the formation of a stable six-membered ring. Furthermore, the arrangement of molecules in the crystal lattice is influenced by various intermolecular interactions.

The absence of published crystallographic data for this compound means that critical information required for the requested article, including:

Crystal Data and Structure Refinement Parameters: Unit cell dimensions, space group, and details of the X-ray diffraction experiment.

Molecular Conformation: The specific arrangement of its atoms in space.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms.

Dihedral Angles: The rotational angles between different planes within the molecule.

Supramolecular Assembly: The way molecules are packed in the crystal and the intermolecular forces that govern this packing.

Intramolecular Hydrogen Bonding Networks: Specific details of any internal hydrogen bonds.

is not available.

Until crystallographic studies of this compound are conducted and published, a detailed and scientifically accurate article on this specific topic cannot be compiled. Researchers in the field of crystallography and materials science may find this compound to be a subject of interest for future investigation.

Crystallographic Investigations of 4 Bromo 5 Chloro 2 Hydroxybenzaldehyde and Its Derivatives

Supramolecular Assembly and Intermolecular Interactions

Intermolecular Hydrogen Bonding Patterns (e.g., N—H⋯O, N—H⋯S, O—H⋯O)

The crystal packing of derivatives of halogenated 2-hydroxybenzaldehydes is significantly influenced by a variety of intermolecular hydrogen bonds. These interactions act as directional forces, guiding molecules into specific arrangements. Common patterns observed include N—H⋯O, O—H⋯O, and N—H⋯S bonds, particularly in Schiff base and hydrazone derivatives.

In a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and 4-chlorobenzohydrazide, intermolecular N—H⋯O hydrogen bonds are pivotal, linking adjacent molecules together. Similarly, the crystal structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide features molecules linked by both O—H⋯O and N—H⋯O hydrogen bonds. acs.org

Derivatives containing thiosemicarbazone moieties introduce sulfur as a hydrogen bond acceptor. For instance, in 5-bromo-2-hydroxybenzaldehyde-4-ethylthiosemicarbazone, an intermolecular N—H⋯S hydrogen bond is a key interaction. This type of bonding is also noted in related semicarbazone structures, highlighting the role of the thione group in directing crystal packing.

The classic O—H⋯O interaction is also prevalent. In 3,5-Dibromo-2-hydroxybenzaldehyde, molecules within the crystal lattice are linked by intermolecular O—H⋯O hydrogen bonds. A similar pattern is observed in 2-Bromo-5-hydroxybenzaldehyde, where hydrogen bonds connect the hydroxyl and carbonyl groups of neighboring molecules.

These interactions are often complemented by intramolecular hydrogen bonds, such as the common O—H⋯N bond in salicylaldehyde (B1680747) Schiff bases, which creates a stable six-membered ring motif, further influencing the molecule's conformation and its subsequent intermolecular interactions.

Table 1: Examples of Intermolecular Hydrogen Bonding in Derivatives of Halogenated 2-Hydroxybenzaldehydes

| Compound Derivative | Hydrogen Bond Type | Donor | Acceptor | Resulting Interaction |

| N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide | N—H⋯O | N—H | C=O | Intermolecular linkage |

| 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone | N—H⋯S | N—H | C=S | Intermolecular linkage |

| 3,5-Dibromo-2-hydroxybenzaldehyde | O—H⋯O | O—H | C=O | Intermolecular linkage |

| 2-Bromo-5-hydroxybenzaldehyde | O—H⋯O | O—H | C=O | Intermolecular linkage |

| N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol (B129727) solvate | O—H⋯O | O—H (methanol) | C=O (hydrazone) | Solvent-molecule linkage |

Formation of Supramolecular Dimers and Chains in Crystal Lattices

The directional nature of intermolecular hydrogen bonds leads to the assembly of molecules into larger, ordered supramolecular structures such as dimers and one-dimensional chains. These motifs are fundamental building blocks of the crystal lattice.

Chains: One-dimensional chains are a common supramolecular feature. In the crystal structure of N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide, intermolecular N—H⋯O hydrogen bonds connect adjacent molecules into extended chains that propagate along a crystallographic axis. acs.org Likewise, molecules of 2-Bromo-5-hydroxybenzaldehyde form zigzag chains through O—H⋯O hydrogen bonds between the hydroxyl and carbonyl groups. In some cases, intermolecular O—H⋯O hydrogen bonds can generate C(8) chains running parallel to a specific direction within the crystal.

Dimers: Dimeric structures are frequently formed when two molecules are linked by a pair of identical hydrogen bonds. This is clearly observed in thiosemicarbazone derivatives of 5-bromo-2-hydroxybenzaldehyde, where pairs of N—H⋯S hydrogen bonds connect two molecules to form a supramolecular dimer. researchgate.net This centrosymmetric arrangement is a robust and common motif in the crystal structures of thiosemicarbazones. In another example, hydrazone molecules derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) are linked by methanol solvent molecules via hydrogen bonds to generate dimers.

These chains and dimers can further interact through weaker forces like π–π stacking or halogen-halogen contacts to build up the final three-dimensional crystal structure.

Table 2: Supramolecular Assembly in Derivatives of Halogenated 2-Hydroxybenzaldehydes

| Compound Derivative | Interacting Groups | Supramolecular Motif |

| N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide | N—H and C=O | Extended 1D Chain |

| 2-Bromo-5-hydroxybenzaldehyde | O—H and C=O | Zigzag 1D Chain |

| 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone | N—H and C=S | Supramolecular Dimer |

| N′-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide methanol solvate | N—H, O—H, C=O, N (imine) | Dimer (via solvent linkage) |

Role of Solvent Molecules in Crystal Packing

Solvent molecules used during crystallization can be incorporated into the crystal lattice, playing a direct and crucial role in the supramolecular assembly. These solvent molecules, or "crystal solvents," often participate in the hydrogen-bonding network, acting as bridges between molecules of the primary compound.

A clear example is the methanol solvate of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide. In this structure, the methanol molecule is not merely occupying a void in the lattice; it is an integral part of the crystal structure. It is linked to the hydrazone molecule through an O–H⋯O hydrogen bond, where the methanol's hydroxyl group acts as the donor and the hydrazone's carbonyl oxygen acts as the acceptor. acs.org

Similarly, the crystal structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide was determined as a methanol solvate. Here too, the benzohydrazide (B10538) molecule is linked to the solvent molecule by an O—H⋯O hydrogen bond. These solvent-bridged units are then connected by further hydrogen bonds into a two-dimensional array. nih.govnih.gov The inclusion of solvent can thus fundamentally alter the dimensionality of the supramolecular architecture, facilitating the formation of networks that might not be accessible in the absence of the solvent.

Polymorphism and Crystal Engineering Considerations

Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For derivatives of 4-Bromo-5-chloro-2-hydroxybenzaldehyde, this field focuses on leveraging non-covalent interactions like hydrogen and halogen bonds to control crystal packing and potentially access different polymorphic forms.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration. Different polymorphs can have different physical properties. While not extensively documented for this compound itself, polymorphism has been observed in related salicylaldehyde Schiff base derivatives. For instance, certain imine derivatives have been shown to crystallize in two different polymorphic forms as well as a solvated form, demonstrating how subtle changes in crystallization conditions can lead to different packing arrangements.

The principles of crystal engineering are applied to these systems by strategically using substituents on the aromatic rings to influence intermolecular interactions. nih.gov The bromo and chloro substituents on the salicylaldehyde ring are not just passive groups; they can participate in halogen bonding (e.g., Br⋯Br, Br⋯O, Cl⋯Cl), which is a directional interaction that can be used to guide supramolecular assembly. researchgate.net Studies have shown that short intermolecular Br⋯Br and Cl⋯Cl contacts can be significant in the crystal packing of some derivatives. researchgate.net

By modifying the amine portion of a Schiff base derivative, different hydrogen bonding donors (e.g., N-H) and acceptors can be introduced, allowing for the programmed assembly of specific supramolecular synthons, such as the chains and dimers discussed previously. The interplay between strong hydrogen bonds and weaker, but still significant, halogen bonds provides a powerful toolset for the rational design of crystal structures with desired topologies and properties. nih.gov

Computational Chemistry and Theoretical Modelling of Molecular Properties and Reactivity

Ab Initio and Semi-Empirical Methods for Molecular Characterization

Without dedicated research on 4-Bromo-5-chloro-2-hydroxybenzaldehyde, any attempt to generate the requested in-depth article would be speculative and not based on scientifically validated findings. The scientific community has yet to publish detailed theoretical investigations into this specific molecule. Therefore, a thorough and accurate article adhering to the provided structure cannot be produced at this time.

Further experimental and computational research is required to elucidate the specific molecular properties and reactivity of this compound. Such studies would be a valuable addition to the field of computational chemistry and would enable a more complete understanding of this compound.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations are essential for understanding the reactivity of a molecule. These studies typically involve the calculation of various descriptors that provide insight into its electronic properties and potential for chemical reactions.

Global and Local Chemical Reactivity Indices

Despite the importance of these parameters, specific calculated values for the global and local chemical reactivity indices of this compound have not been reported in the searched scientific literature. For comparison, studies on the related compound 5-Bromo-2-Hydroxybenzaldehyde have utilized DFT calculations to evaluate its ionization energy, electron gain enthalpy, and electrophilicity index based on frontier molecular orbital band gaps. nih.gov

Polarizability and Hyperpolarizability Properties

Polarizability and hyperpolarizability are fundamental properties that describe a molecule's response to an external electric field. They are crucial for understanding nonlinear optical (NLO) properties and intermolecular interactions. These parameters are typically calculated using computational methods like DFT.

A detailed search of research articles and databases did not yield any published data on the calculated polarizability or hyperpolarizability properties specifically for this compound.

Thermodynamic and Kinetic Studies via Computational Approaches